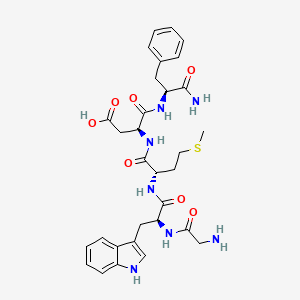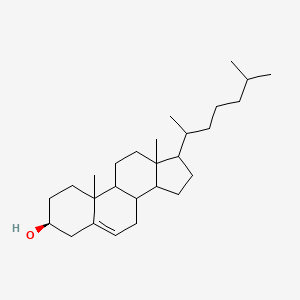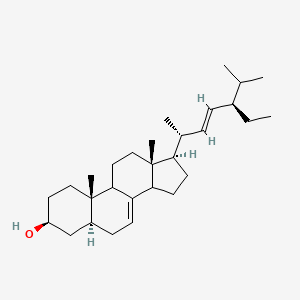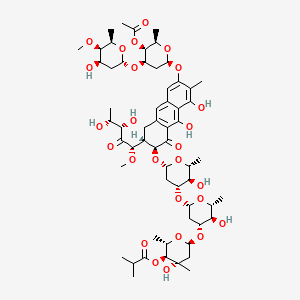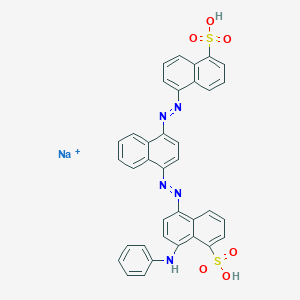
アシッドブラック24
概要
説明
Acid Black 24, also known as C.I. Acid Black 24, is a synthetic organic dye belonging to the azo dye family. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is characterized by its deep black color and excellent solubility in water and ethanol. Its chemical formula is C36H23N5Na2O6S2, and it has a molecular weight of 731.71 g/mol .
科学的研究の応用
Acid Black 24 has a wide range of applications in scientific research:
Environmental Chemistry: It is used in studies related to the removal of dyes from wastewater through adsorption and photocatalytic degradation.
Biology: The compound is employed in staining techniques for visualizing proteins and nucleic acids in biological samples.
Industry: Apart from textile dyeing, it is used in the production of inks, leather, and paper.
作用機序
Target of Action
Acid Black 24 is a synthetic organic dye . Its primary target is the material it is intended to dye, such as textiles, leather, paper, and wool . The dye molecules interact with the material, adhering to the fibers and imparting color.
Mode of Action
The mode of action of Acid Black 24 involves a combination of physical and chemical interactions. The dye molecules adhere to the material fibers through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The dye’s color is a result of the absorption, transmission, and reflection of light by the dye molecules .
Biochemical Pathways
Its synthesis involves a series of chemical reactions, including the coupling of diazonium salts and aromatic compounds .
Pharmacokinetics
It’s worth noting that the dye’s stability, solubility, and color fastness can be influenced by factors such as ph, temperature, and the presence of other chemicals .
Result of Action
The primary result of Acid Black 24’s action is the imparting of a black color to the material it is applied to. The dye’s molecules adhere to the material fibers, resulting in a change in the way the material interacts with light and thus changing its color .
Action Environment
The action of Acid Black 24 can be influenced by environmental factors. For example, the dye’s solubility and color fastness can be affected by the pH of the solution it is in . Additionally, the dye’s stability and color may be affected by temperature and light exposure .
生化学分析
Biochemical Properties
Acid Black 24 can be degraded by enzymes such as laccase . Laccases are multi-copper enzymes that catalyze the one-electron oxidation of many phenolic compounds, reducing oxygen to water . These enzymes have low substrate specificity and can degrade various compounds, including dyes like Acid Black 24 .
Cellular Effects
The degradation of Acid Black 24 by laccase leads to the transformation of the azo bond (N=N) into either nitrogen gas (N2) or ammonia (NH3), which then converts into biomass
Molecular Mechanism
The molecular mechanism of Acid Black 24 degradation involves the laccase enzyme. Laccase catalyzes the oxidation of the azo bond in Acid Black 24, leading to its breakdown . This enzymatic reaction is part of the broader metabolic process of dye degradation.
Temporal Effects in Laboratory Settings
The degradation of Acid Black 24 by laccase is known to occur rapidly under optimal conditions .
Metabolic Pathways
Acid Black 24 is involved in the metabolic pathway of dye degradation, where it is broken down by the laccase enzyme . This process involves the oxidation of the azo bond in Acid Black 24, leading to the formation of nitrogen gas or ammonia .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 24 involves several steps:
Diazotization: The process begins with the diazotization of 5-amino-1-naphthalenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 8-anilino-1-naphthalenesulfonic acid in an alkaline medium to form the azo dye.
Purification: The resulting product is purified through crystallization, filtration, and drying.
Industrial Production Methods: In industrial settings, the production of Acid Black 24 follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and consistency .
Types of Reactions:
Oxidation: Acid Black 24 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, resulting in the cleavage of the azo bonds and formation of aromatic amines.
Substitution: Acid Black 24 can participate in electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 1-naphthylamine and 8-anilino-1-naphthalenesulfonic acid.
Substitution: Halogenated or nitrated derivatives of Acid Black 24.
類似化合物との比較
Acid Black 1: Another azo dye used for similar applications but with different solubility and stability properties.
Acid Black 52: Known for its use in leather dyeing with slightly different shade and fastness properties.
Acid Black 210: Used in textile dyeing with better lightfastness compared to Acid Black 24.
Uniqueness of Acid Black 24:
Solubility: Acid Black 24 is highly soluble in water and ethanol, making it versatile for various applications.
Acid Black 24 stands out due to its specific solubility and stability characteristics, making it a preferred choice in certain industrial and research applications.
特性
CAS番号 |
3071-73-6 |
|---|---|
分子式 |
C36H25N5NaO6S2 |
分子量 |
710.7 g/mol |
IUPAC名 |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |
InChIキー |
QLSIPNJOWGWIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
外観 |
Solid powder |
| 3071-73-6 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
30255-64-2 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
acid black S acid black S, disodium salt |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
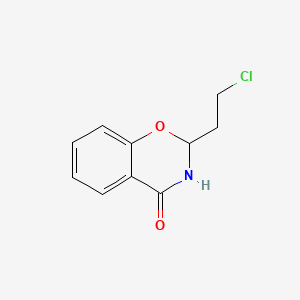


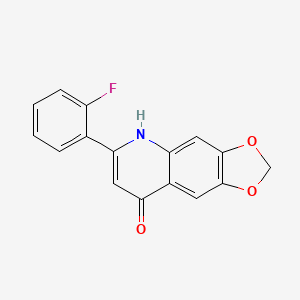
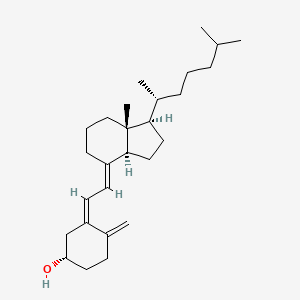
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)

